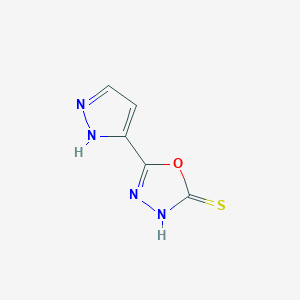

5-(1H-pyrazol-5-yl)-1,3,4-oxadiazole-2-thiol

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(1H-pyrazol-5-yl)-3H-1,3,4-oxadiazole-2-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4OS/c11-5-9-8-4(10-5)3-1-2-6-7-3/h1-2H,(H,6,7)(H,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNIQNWQGRQCWSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1)C2=NNC(=S)O2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Rise of a Powerful Alliance: A Technical Guide to Pyrazole-Oxadiazole Hybrid Heterocycles in Medicinal Chemistry

Abstract

In the dynamic landscape of drug discovery, the strategic fusion of validated pharmacophores into novel hybrid structures represents a highly productive approach to developing new therapeutic agents. This guide provides an in-depth technical exploration of pyrazole-oxadiazole hybrid heterocycles, a burgeoning class of compounds demonstrating significant potential across a spectrum of diseases. We will delve into the synergistic rationale behind this molecular marriage, dissect key synthetic methodologies, and present a comprehensive overview of their diverse medicinal applications, including their roles as anticancer, antimicrobial, and anti-inflammatory agents. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights to guide future research and development in this exciting area of medicinal chemistry.

Introduction: The Strategic Imperative for Hybrid Heterocycles

The relentless challenge of drug resistance and the demand for therapies with improved efficacy and safety profiles necessitate innovative strategies in molecular design. Nature and synthetic chemistry have both long recognized the power of heterocyclic compounds, with pyrazole and oxadiazole moieties independently featuring in a multitude of clinically approved drugs.[1][2] The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of many pharmaceuticals, prized for its diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties.[3][4] Similarly, the oxadiazole ring, another five-membered heterocycle containing one oxygen and two nitrogen atoms, is a versatile scaffold known for its broad spectrum of pharmacological effects, such as antibacterial, antifungal, and anticancer activities.[5][6]

The concept of molecular hybridization, which involves the covalent linking of two or more pharmacophores, offers a compelling strategy to:

-

Enhance Biological Activity: The combination of two active moieties can lead to synergistic or additive effects, resulting in a hybrid molecule with potency exceeding that of its individual components.

-

Overcome Drug Resistance: By incorporating pharmacophores with different mechanisms of action, hybrid molecules can potentially circumvent resistance pathways that have developed against single-target agents.

-

Modulate Physicochemical Properties: The fusion of different heterocyclic systems allows for the fine-tuning of crucial drug-like properties such as solubility, lipophilicity, and metabolic stability.

This guide will specifically focus on the potent combination of pyrazole and oxadiazole rings, a pairing that has yielded a wealth of promising drug candidates in recent years.

Synthetic Strategies: Building the Pyrazole-Oxadiazole Core

The construction of pyrazole-oxadiazole hybrids can be achieved through various synthetic routes, often involving multi-step sequences. The choice of a particular pathway is typically dictated by the desired substitution pattern and the availability of starting materials. A common and effective approach involves the sequential construction of the pyrazole and oxadiazole rings, followed by their linkage.

General Synthetic Workflow

A representative synthetic scheme often commences with the formation of a pyrazole core, which is then functionalized to enable the subsequent construction of the oxadiazole ring.

Caption: Generalized synthetic workflow for pyrazole-oxadiazole hybrids.

Key Experimental Protocol: Synthesis of a 1,3,4-Oxadiazole Linked Pyrazole

The following protocol outlines a common method for synthesizing pyrazole-1,3,4-oxadiazole hybrids, a frequently explored isomeric form.[1][7]

Step 1: Synthesis of the Pyrazole Carboxylic Acid Hydrazide Intermediate

-

Reaction Setup: To a solution of a substituted pyrazole carboxylic acid ester in a suitable solvent (e.g., ethanol), add an excess of hydrazine hydrate.

-

Reaction Conditions: Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The precipitated product, the pyrazole carboxylic acid hydrazide, is collected by filtration, washed with cold ethanol, and dried under vacuum.

Step 2: Cyclization to Form the 1,3,4-Oxadiazole Ring

-

Method A (using Carbon Disulfide):

-

Reaction Setup: Dissolve the pyrazole carboxylic acid hydrazide in a solution of potassium hydroxide in ethanol. Add carbon disulfide dropwise while cooling the mixture in an ice bath.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12-16 hours.

-

Work-up and Isolation: Acidify the reaction mixture with a dilute mineral acid (e.g., HCl). The precipitated product, the pyrazole-1,3,4-oxadiazole-2-thiol, is filtered, washed with water, and dried.

-

-

Method B (using an Acid Chloride and Dehydrating Agent):

-

Reaction Setup: To a solution of the pyrazole carboxylic acid hydrazide in a suitable solvent (e.g., pyridine), add a substituted acid chloride.

-

Reaction Conditions: Stir the reaction at room temperature for 2-4 hours.

-

Cyclodehydration: Add a dehydrating agent, such as phosphorus oxychloride (POCl₃), and reflux the mixture for 3-5 hours.

-

Work-up and Isolation: Carefully pour the cooled reaction mixture onto crushed ice. The resulting solid, the desired pyrazole-1,3,4-oxadiazole hybrid, is collected by filtration, washed with water, and purified by recrystallization or column chromatography.

-

Rationale behind Experimental Choices:

-

Hydrazine Hydrate: This reagent is a potent nucleophile essential for the conversion of the ester to the more reactive hydrazide, which is the direct precursor to the oxadiazole ring.

-

Carbon Disulfide/KOH: This combination is a classic method for forming a 1,3,4-oxadiazole-2-thiol, which can be a versatile intermediate for further functionalization.

-

Phosphorus Oxychloride (POCl₃): This is a powerful dehydrating agent that facilitates the intramolecular cyclization of the N-acylhydrazide intermediate to form the stable 1,3,4-oxadiazole ring.

Therapeutic Applications: A Multifaceted Arsenal

The pyrazole-oxadiazole hybrid scaffold has demonstrated remarkable versatility, exhibiting potent activity against a range of therapeutic targets.

Anticancer Activity

A significant body of research has focused on the development of pyrazole-oxadiazole hybrids as anticancer agents.[5][8] These compounds have been shown to exert their cytotoxic effects through various mechanisms.

-

Tubulin Polymerization Inhibition: Certain pyrazole-oxadiazole conjugates have been identified as potent inhibitors of tubulin polymerization.[9] By binding to the colchicine site of tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9]

-

Enzyme Inhibition: Other derivatives have shown inhibitory activity against key enzymes involved in cancer progression, such as EGFR (epidermal growth factor receptor) and VEGFR2 (vascular endothelial growth factor receptor 2).[10] Dual inhibition of these pathways can effectively block tumor growth and angiogenesis.

-

Induction of Apoptosis: Many pyrazole-oxadiazole hybrids have been demonstrated to induce programmed cell death in various cancer cell lines, including breast, lung, and prostate cancer.[11]

| Compound Class | Mechanism of Action | Target Cancer Cell Lines | Reference |

| Pyrazole-1,3,4-oxadiazole Conjugates | Tubulin Polymerization Inhibition | Various human cancer cell lines | [9] |

| Pyrazole-thiazole-oxadiazole Hybrids | EGFR/VEGFR2 Inhibition | A549 (lung), HT-29 (colon) | [10] |

| 1,2,4-Oxadiazole bearing Isoxazole-Pyrazole | Induction of Apoptosis | MCF-7 (breast), A549 (lung), DU-145 (prostate) | [11] |

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Pyrazole-oxadiazole hybrids have shown significant promise in this area, exhibiting both antibacterial and antifungal properties.[2][12]

-

Antibacterial Activity: These compounds have demonstrated activity against a range of Gram-positive and Gram-negative bacteria.[12] The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis or the inhibition of essential enzymes.[13] Some derivatives have shown efficacy against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[13]

-

Antifungal Activity: Several pyrazole-oxadiazole derivatives have exhibited potent antifungal activity against various fungal strains, including Candida albicans and Aspergillus niger.[12]

| Compound Type | Target Organism | Noteworthy Activity | Reference |

| 3-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-5-aryl-1,2,4-oxadiazoles | Bacillus subtilis, Staphylococcus albus, Aspergillus niger | Good activity against both bacteria and fungi. | [12] |

| Pyrazole and Oxadiazole Hybrids | Mycobacterium tuberculosis | Effective against both active and dormant strains. | [1] |

| 2-(Pyrazol-4-yl)-1,3,4-oxadiazoles with Imidazole | Xanthomonas oryzae pv. oryzae | Excellent in vitro antibacterial activity against plant pathogens. | [7] |

Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of numerous diseases. Pyrazole derivatives, most notably celecoxib, are well-established as selective COX-2 inhibitors.[4] The hybridization of the pyrazole scaffold with an oxadiazole moiety has led to the development of novel anti-inflammatory agents with potentially improved profiles.[14]

-

COX-2/5-LOX Dual Inhibition: Some pyrazolo[3,4-d]pyrimidine/1,2,4-oxadiazole hybrids have been identified as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).[14] This dual inhibition can provide a broader anti-inflammatory effect by blocking two key pathways in the arachidonic acid cascade.

-

Inhibition of Pro-inflammatory Mediators: These hybrids have also been shown to inhibit the release of other pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[14]

Caption: Mechanism of action for dual COX-2/5-LOX inhibitory pyrazole-oxadiazole hybrids.

Structure-Activity Relationship (SAR) Insights

Systematic modifications of the pyrazole-oxadiazole scaffold have provided valuable insights into the structural requirements for optimal biological activity.

-

Substitution on Phenyl Rings: The nature and position of substituents on the phenyl rings attached to both the pyrazole and oxadiazole moieties play a crucial role in determining potency and selectivity. Electron-withdrawing groups (e.g., halogens, trifluoromethyl) or electron-donating groups (e.g., methoxy) can significantly influence activity.[7][13]

-

Linker between the Heterocycles: While many potent hybrids feature a direct linkage between the pyrazole and oxadiazole rings, the introduction of short, rigid linkers is also being explored to optimize the spatial orientation of the pharmacophores.

-

Isomeric Form of the Oxadiazole: Both 1,3,4-oxadiazole and 1,2,4-oxadiazole isomers have been successfully incorporated into biologically active hybrids, with the choice of isomer impacting the overall geometry and electronic properties of the molecule.[7][11]

Future Directions and Conclusion

The field of pyrazole-oxadiazole hybrid heterocycles is ripe with opportunities for further exploration. Future research efforts will likely focus on:

-

Multi-target Drug Design: Expanding the concept of dual inhibition to create compounds that can modulate multiple targets within a disease pathway.

-

Computational Modeling: Utilizing in silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, to guide the rational design of more potent and selective hybrids.

-

Preclinical and Clinical Development: Advancing the most promising lead compounds through rigorous preclinical and, ultimately, clinical evaluation to translate their therapeutic potential into tangible benefits for patients.

References

-

Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids. ACS Omega. Available at: [Link]

-

Exploration of anti-inflammatory activity of pyrazolo[3,4-d]pyrimidine/1,2,4-oxadiazole hybrids as COX-2, 5-LOX and NO release inhibitors: Design, synthesis, in silico and in vivo studies. PubMed. Available at: [Link]

-

Design, Synthesis and Anticancer Evaluation of 1,2,4-Oxadiazole Bearing Isoxazole-Pyrazole Derivatives. Bentham Science. Available at: [Link]

-

Synthesis and Pharmacological Activities of Pyrazole and Oxadiazole Derivatives: a Review. Preprints.org. Available at: [Link]

-

Innovative Pyrazole-Thiazole-Oxadiazole Hybrid Compounds for Targeted EGFR/VEGFR2 Inhibition in Cancer Treatment. PubMed. Available at: [Link]

-

Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. National Center for Biotechnology Information. Available at: [Link]

-

Structure–Activity Relationship for the Oxadiazole Class of Antibiotics. National Center for Biotechnology Information. Available at: [Link]

-

Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents. MDPI. Available at: [Link]

-

Pyrazole Linked-1,2,4-Oxadiazole Derivatives as Potential Pharmacological Agent: Design, Synthesis and Antimicrobial Study. Taylor & Francis Online. Available at: [Link]

-

Mini review on anticancer activities of Pyrazole Derivatives. IJNRD. Available at: [Link]

-

Pyrazole–oxadiazole conjugates: synthesis, antiproliferative activity and inhibition of tubulin polymerization. Royal Society of Chemistry. Available at: [Link]

-

1,3,4-Oxadiazole Sulfonamide Derivatives Containing Pyrazole Structures: Design, Synthesis, Biological Activity Studies, and Mechanism Study. ACS Publications. Available at: [Link]

-

Hybrids of thiophene, pyrazole and oxadiazol: Synthesis, DFT calculations, molecular docking studies and biological evaluation for anticancer and antimicrobial activity. Taylor & Francis Online. Available at: [Link]

-

A two-decade overview of oxadiazole derivatives as promising anticancer agents. SpringerLink. Available at: [Link]

-

Synthesis and biological evaluation of some new oxadiazole and pyrazole derivatives incorporating benzofuran moiety. Der Pharma Chemica. Available at: [Link]

-

1,3,4-Oxadiazole Sulfonamide Derivatives Containing Pyrazole Structures: Design, Synthesis, Biological Activity Studies, and Mechanism Study. PubMed. Available at: [Link]

-

Pyrazole Linked-1,2,4-Oxadiazole Derivatives as Potential Pharmacological Agent: Design, Synthesis and Antimicrobial Study. ResearchGate. Available at: [Link]

-

Synthesis, reactions and antimicrobial activity of some new 1,3,4-oxadiazoles, 1,2,4-triazoles and 1,3,4-thiadiazines derived from pyrazole. ResearchGate. Available at: [Link]

-

(PDF) Hybrids of thiophene, pyrazole and oxadiazol: Synthesis, DFT calculations, molecular docking studies and biological evaluation for anticancer and antimicrobial activity. ResearchGate. Available at: [Link]

-

ANTIMICROBIAL ACTIVITY OF 1, 3, 4-OXADIAZOLES: A REVIEW. International Journal of Medical Sciences & Pharma Research. Available at: [Link]

-

Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. MedDocs Publishers. Available at: [Link]

-

From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Preprints.org. Available at: [Link]

-

New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. Royal Society of Chemistry. Available at: [Link]

-

Synthesis of pyrazole and 1,3,4-oxadiazole derivatives of pharmaceutical potential. ResearchGate. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. meddocsonline.org [meddocsonline.org]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. ijnrd.org [ijnrd.org]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. mdpi.com [mdpi.com]

- 8. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyrazole–oxadiazole conjugates: synthesis, antiproliferative activity and inhibition of tubulin polymerization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Innovative Pyrazole-Thiazole-Oxadiazole Hybrid Compounds for Targeted EGFR/VEGFR2 Inhibition in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. eurekaselect.com [eurekaselect.com]

- 12. tandfonline.com [tandfonline.com]

- 13. Structure–Activity Relationship for the Oxadiazole Class of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Exploration of anti-inflammatory activity of pyrazolo[3,4-d]pyrimidine/1,2,4-oxadiazole hybrids as COX-2, 5-LOX and NO release inhibitors: Design, synthesis, in silico and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Structure-activity relationship (SAR) of pyrazolyl-oxadiazole thiols

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Pyrazolyl-Oxadiazole Thiols

Introduction: The Synergy of Hybrid Scaffolds in Drug Discovery

In the landscape of medicinal chemistry, the strategic combination of distinct pharmacophores into a single molecular entity, known as molecular hybridization, has emerged as a powerful tool for developing novel therapeutic agents.[1] This approach often leads to compounds with enhanced biological activity, improved selectivity, or novel mechanisms of action, potentially stemming from a synergistic effect between the linked moieties. Among the most promising heterocyclic building blocks are the pyrazole and 1,3,4-oxadiazole rings.[2][3]

Pyrazoles, five-membered heterocycles with two adjacent nitrogen atoms, are integral to numerous FDA-approved drugs, exhibiting a wide array of pharmacological activities including anti-inflammatory, antimicrobial, and anticancer properties.[4][5] Their unique physicochemical properties allow them to act as effective bioisosteres for other aromatic rings, enhancing target binding and improving pharmacokinetic profiles.[4] Similarly, the 1,3,4-oxadiazole ring is a versatile scaffold, often used as a bioisosteric replacement for amide or ester groups, which can improve metabolic stability and participate in crucial hydrogen bonding interactions with biological targets.[6]

When these two potent heterocycles are combined and appended with a thiol (-SH) or substituted thiol group, the resulting pyrazolyl-oxadiazole thiol scaffold presents a unique opportunity for therapeutic innovation. The thiol group itself is a highly reactive and biologically significant functional group, capable of acting as a radical scavenger, a metal chelator, or a nucleophile that can interact with enzyme active sites.[7][8] This guide provides a detailed exploration of the structure-activity relationships (SAR) of this hybrid scaffold, delving into the synthetic rationale, the influence of various structural modifications on biological activity, and the experimental protocols used for their evaluation.

The Core Scaffold: An Analysis of Key Pharmacophoric Components

The therapeutic potential of pyrazolyl-oxadiazole thiols is derived from the distinct chemical properties of its three core components. Understanding the individual contribution of each moiety is fundamental to interpreting the SAR data.

-

The Pyrazole Ring : This ring system is a cornerstone of the scaffold's activity. It serves not only as a rigid linker but also actively participates in binding to target proteins. The nitrogen atoms can act as hydrogen bond acceptors, while the aromatic ring can engage in π–π stacking interactions.[4] Substitutions on the pyrazole ring dramatically influence the electronic and steric profile of the entire molecule, thereby modulating its biological efficacy.[9]

-

The 1,3,4-Oxadiazole Ring : This five-membered ring is known for its chemical stability and its ability to act as a hydrogen bond acceptor.[10] Its inclusion in a drug candidate can enhance binding affinity and improve metabolic resistance compared to more labile functional groups like esters. The oxadiazole ring also serves as a critical linker, ensuring the correct spatial orientation of the pyrazole ring and the thiol moiety for optimal interaction with the target.[11]

-

The Thiol Functional Group : The thiol (-SH) group is a pivotal determinant of the molecule's reactivity and mechanism of action. Thiols are excellent nucleophiles and can form covalent bonds with electrophilic residues in enzyme active sites.[8][12] They are also key players in redox biology, capable of scavenging reactive oxygen species and participating in thiol-disulfide exchange reactions.[7] When the thiol hydrogen is replaced with an alkyl or aryl group (forming a thioether), the molecule's lipophilicity and steric bulk are altered, providing a key point of modification for SAR studies.

Caption: Key components of the pyrazolyl-oxadiazole thiol scaffold.

Synthetic Strategies: A Stepwise Approach with Mechanistic Rationale

The synthesis of pyrazolyl-oxadiazole thiols is typically achieved through a multi-step sequence that allows for the systematic introduction of diverse substituents. The general pathway provides a robust framework for generating a library of analogues for SAR studies.

A common and effective synthetic route begins with a Claisen condensation to form a β-diketone intermediate, which serves as the precursor for the pyrazole ring. This is followed by hydrazide formation and subsequent cyclization to construct the 1,3,4-oxadiazole-2-thiol moiety.

Caption: Generalized synthetic workflow for pyrazolyl-oxadiazole thiols.

Experimental Protocol: Synthesis of 5-(5-(3,5-bis(trifluoromethyl)phenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl)-1,3,4-oxadiazole-2-thiol

This protocol is adapted from established methodologies for synthesizing this class of compounds.

-

Step 1: Synthesis of Pyrazole Ester (3)

-

Rationale: This step constructs the core pyrazole ring via condensation. The use of an acid catalyst in a suitable solvent like ethanol facilitates the cyclization reaction between the diketone and the substituted hydrazine.

-

Procedure: To a solution of ethyl 4-(3,5-bis(trifluoromethyl)phenyl)-2,4-dioxobutanoate (1 mmol) in ethanol, add 4-fluorophenyl hydrazine hydrochloride (1.1 mmol) and a catalytic amount of acetic acid. Reflux the mixture for 6 hours. Monitor the reaction by TLC. Upon completion, evaporate the solvent under reduced pressure. Pour the residue onto crushed ice to precipitate the crude product. Purify the solid by silica gel column chromatography (eluent: hexane/ethyl acetate) to yield the pyrazole ester 3.

-

-

Step 2: Synthesis of Pyrazole Carbohydrazide (4)

-

Rationale: The ester is converted to a more reactive carbohydrazide. Hydrazine hydrate is a potent nucleophile that readily displaces the ethoxy group of the ester, forming the hydrazide necessary for the subsequent cyclization.

-

Procedure: Dissolve the pyrazole ester 3 (1 mmol) in ethanol. Add hydrazine hydrate (5 mmol) and reflux the mixture for 8-10 hours. After cooling, the precipitated solid is filtered, washed with cold ethanol, and dried to afford the carbohydrazide 4.

-

-

Step 3: Synthesis of Pyrazolyl-Oxadiazole Thiol (5)

-

Rationale: This is the key cyclization step. The carbohydrazide reacts with carbon disulfide in a basic medium (KOH). The base deprotonates the hydrazide nitrogens, facilitating nucleophilic attack on the carbon of CS₂, leading to intramolecular cyclization and formation of the 1,3,4-oxadiazole-2-thiol ring.

-

Procedure: To a stirred solution of potassium hydroxide (1.5 mmol) in ethanol, add the carbohydrazide 4 (1 mmol). After 15 minutes, add carbon disulfide (1.5 mmol) dropwise. Continue stirring and reflux the mixture for 12 hours. Cool the reaction mixture, pour it into ice water, and acidify with dilute HCl. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to yield the final thiol 5.

-

Structure-Activity Relationship (SAR) Analysis

The biological activity of pyrazolyl-oxadiazole thiols is highly dependent on the nature and position of substituents on the core scaffold. A systematic analysis reveals several key trends.

Caption: Key points of modification for SAR studies.

Influence of Substituents on the Pyrazole Ring (R1)

The substitution pattern on the phenyl ring at C-5 of the pyrazole is a major determinant of activity.

-

Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups, such as trifluoromethyl (-CF₃), is consistently associated with potent biological activity, particularly antifungal and antibacterial effects.[9] For instance, compounds bearing a 3,5-bis(trifluoromethyl)phenyl moiety often exhibit the highest potency. This is likely due to increased lipophilicity, which may enhance cell membrane penetration, and favorable electronic interactions with the target site.

Influence of Substituents on the N-Aryl Moiety (R2)

The nature of the aryl group attached to the pyrazole nitrogen also modulates activity.

-

Halogen Substituents: A common feature in active compounds is the presence of a halogen, such as fluorine, on this aryl ring (e.g., 4-fluorophenyl). Halogens can alter the molecule's electronic distribution and participate in halogen bonding, potentially improving binding affinity to the target protein.

Influence of Thiol Group Modification (R3)

While the parent thiol (-SH) is the initial synthetic target, its conversion to various thioethers (-S-R3) is a critical step for optimizing activity. The nature of the R3 group has a profound impact.

-

Alkyl Chains: The length and branching of the alkyl chain are crucial. SAR studies on antibacterial agents showed that increasing the alkyl chain length from four to six carbons enhanced activity, but a further increase to twelve carbons led to a decrease.[9] This suggests an optimal size and lipophilicity for the R3 substituent to fit within a specific binding pocket.

-

Aromatic and Substituted Alkyl Groups: Introduction of aromatic rings (e.g., benzyl) or substituted alkyl groups can significantly enhance potency. The specific substituents on these groups can fine-tune the electronic and steric properties of the molecule, leading to improved interactions with the target.

Biological Evaluation and Data Summary

To establish a clear SAR, synthesized compounds are typically screened against a panel of relevant biological targets. For pyrazolyl-oxadiazole thiols, common assays include antimicrobial, antifungal, and anticancer evaluations.[13][14]

Protocol: In Vitro Antifungal Activity Assessment (Broth Microdilution)

-

Rationale: This method determines the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of a compound, providing quantitative data on its antifungal potency.

-

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in RPMI-1640 medium.

-

Prepare a standardized inoculum of the fungal strain (e.g., Candida albicans, Aspergillus flavus) to a final concentration of approximately 0.5-2.5 x 10³ CFU/mL.

-

Add the fungal inoculum to each well. Include positive (fungus + medium) and negative (medium only) controls.

-

Incubate the plates at 35°C for 24-48 hours.

-

The MIC is defined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.

-

To determine the MFC, subculture aliquots from wells showing no growth onto drug-free agar plates. The lowest concentration that results in no growth on the agar is the MFC.

-

Data Presentation: SAR of Antifungal Pyrazolyl-Oxadiazole Thioethers

The following table summarizes representative data for a series of thioether derivatives, illustrating the impact of the R3 substituent on antifungal activity against various fungal strains.

| Compound ID | R3 Substituent | MIC (µg/mL) vs. C. albicans | MIC (µg/mL) vs. A. flavus |

| 6a | -CH₃ | 12.5 | 6.25 |

| 6b | -C₂H₅ | 25 | 12.5 |

| 6c | -CH₂-Ph | 6.25 | 3.12 |

| 6d | -CH₂-C₆H₄-Cl | 3.12 | 3.12 |

| 6e | -CH₂-C₆H₄-F | 3.12 | 6.25 |

| Standard | Fluconazole | 6.25 | 12.5 |

| (Data is illustrative, based on trends reported in literature such as Patil et al., 2012) |

Interpretation: The data clearly indicates that converting the thiol to a thioether is beneficial. Simple alkyl substituents like methyl (6a) and ethyl (6b) show good activity. However, introducing a benzyl group (6c) significantly improves potency. Furthermore, adding an electron-withdrawing halogen (Cl or F) to the benzyl ring (6d, 6e) leads to the most potent compounds in the series, with activity surpassing the standard drug, Fluconazole.

Conclusion and Future Perspectives

The pyrazolyl-oxadiazole thiol scaffold is a highly versatile and promising platform for the development of new therapeutic agents. The structure-activity relationship is well-defined, offering clear guidance for rational drug design.

-

Pyrazole Substituents: Strong electron-withdrawing groups, like -CF₃, on the pyrazole C-5 phenyl ring are critical for high potency.

-

N-Aryl Group: A halogenated phenyl group at the N-1 position of the pyrazole is a common and favorable feature.

-

Thiol Modification: The conversion of the thiol to a thioether is essential for activity. The nature of the thioether substituent, particularly substituted benzyl groups, provides the most significant opportunity for potency optimization.

Future research in this area should focus on several key avenues. First, expanding the diversity of substituents at all three key positions (R1, R2, and R3) could lead to the discovery of compounds with even greater potency and selectivity. Second, detailed mechanistic studies are required to identify the specific biological targets of these molecules, which could range from metabolic enzymes to structural proteins like tubulin.[13] Finally, optimizing the pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion) of the most potent leads will be crucial for translating their in vitro activity into in vivo efficacy. The continued exploration of this chemical space holds great promise for addressing unmet medical needs in infectious diseases, oncology, and beyond.

References

- Synthesis and Pharmacological Activities of Pyrazole and Oxadiazole Derivatives: a Review. (2025). Google Scholar.

- Patil, S., Ganguly, S., & Surana, S. (2012). Synergistic antifungal activity of pyrazole thio-oxadiazole derivatives. Indian Journal of Pharmaceutical Sciences.

- Synthesis of Oxadiazolyl, Pyrazolyl and Thiazolyl Derivatives of Thiophene-2-Carboxamide as Antimicrobial and Anti-HCV Agents. (n.d.). PMC.

- Kumar, R., Sharma, S., Sharma, A. K., Paul, J., Kajal, & Kumar, A. (2023). Mini review on anticancer activities of Pyrazole Derivatives. International Journal of Novel Research and Development.

- Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents. (2023). MDPI.

- Medicinal Thiols: Current St

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Royal Society of Chemistry.

- Synthesis of pyrazole and 1,3,4-oxadiazole derivatives of pharmaceutical potential. (2024).

-

Kamal, A., Shaik, A. B., Polepalli, S., Reddy, V. S., Kumar, G. B., Gupta, S., Rama Krishna, K. V. S., Nagabhushana, A., Mishra, R. K., & Jain, N. (2014). Pyrazole-oxadiazole conjugates: synthesis, antiproliferative activity and inhibition of tubulin polymerization. Organic & Biomolecular Chemistry. [Link]

- Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025). Journal of Drug Delivery and Therapeutics.

- Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). RSC Advances.

- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). PMC.

- Thiols: Functions, Identification, and Applications. (2024).

- Importance of thiol in drug development. (n.d.).

- Design, synthesis and biological evaluation of 1,3,4-oxadiazoles/thiadiazoles bearing pyrazole scaffold as antimicrobial and antioxidant candidates. (2025).

-

Bekhit, A. A., & Abdel-Aziem, T. (2008). Synthesis and biological evaluation of some thiazolyl and thiadiazolyl derivatives of 1H-pyrazole as anti-inflammatory antimicrobial agents. European Journal of Medicinal Chemistry. [Link]

- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv

- Structure–Activity Relationship for the Oxadiazole Class of Antibacterials. (n.d.). PMC.

- An Update on Thiol Signaling: S-Nitrosothiols, Hydrogen Sulfide and a Putative Role for Thionitrous Acid. (2020). MDPI.

- Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). Journal of Chemical Reviews.

- The Role of Thiol-Cysteine Sensitivity in Modulating the Bioavailability and Efficacy of Drug Candid

- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI.

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. jchemrev.com [jchemrev.com]

- 7. Medicinal Thiols: Current Status and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thiols: Functions, Identification, and Applications - Creative Proteomics Blog [creative-proteomics.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. ijnrd.org [ijnrd.org]

- 12. researchgate.net [researchgate.net]

- 13. Pyrazole-oxadiazole conjugates: synthesis, antiproliferative activity and inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Pharmacophore Modeling of 5-Substituted-1,3,4-Oxadiazole-2-Thiol: A Technical Guide

Topic: Pharmacophore Modeling of 5-Substituted-1,3,4-Oxadiazole-2-Thiol Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, Computational Biologists[1]

Executive Summary

The 5-substituted-1,3,4-oxadiazole-2-thiol scaffold represents a "privileged structure" in medicinal chemistry, exhibiting diverse biological activities ranging from anticancer (VEGFR-II, CDK-2 inhibition) to antimicrobial (GlmS inhibition) and anti-inflammatory (COX-2 inhibition) effects.[1] Its utility stems from its rigid heterocyclic core, which acts as a bioisostere for esters and amides, and the versatile thiol/thione group, which offers unique hydrogen bonding and metal chelation properties.

This guide provides a rigorous technical framework for generating pharmacophore models for this specific scaffold. Unlike generic modeling guides, this document addresses the critical challenge of thiol-thione tautomerism , a structural nuance that frequently leads to model failure if mishandled during the ligand preparation phase.

Chemical Foundation: The Tautomerism Challenge

The most critical error in modeling 1,3,4-oxadiazole-2-thiols is assuming a static thiol (-SH) structure.[1] In solution and solid states, these molecules exist in a dynamic equilibrium between the thiol (enethiol) and thione (thioamide) forms.[1]

-

Thione Form (A): Predominant in neutral solution.[1] Features an N-H donor and a C=S acceptor.

-

Thiol Form (B): Often the reactive species in S-alkylation synthesis but less distinct in binding unless the sulfur interacts with a metal ion (e.g., Zn²⁺ in metalloenzymes).[1]

Expert Insight: When performing pharmacophore generation, you must enumerate both tautomers or use a software algorithm (e.g., in MOE or Schrödinger LigPrep) that generates state penalties. A model built solely on the thiol form may miss critical hydrogen bond donor features present only in the thione form (the N-H group).

Diagram 1: Tautomeric Impact on Pharmacophore Features

The following diagram illustrates how the tautomeric state alters the pharmacophoric feature definitions.

Caption: Divergence of pharmacophoric features based on tautomeric state. The thione form offers a critical N-H donor often missed in static thiol models.

Strategic Workflow: Ligand-Based vs. Structure-Based

For this scaffold, the choice of strategy depends on the target data availability.

A. Ligand-Based (Common for Phenotypic Screens)

Used when the target is unknown or flexible.

-

Input: A set of 5-substituted-1,3,4-oxadiazole-2-thiols with known IC50 values.

-

Method: Superimpose active conformations to find the "Common Feature Pharmacophore."

-

Critical Step: The 5-substitution (Aryl/Heteroaryl) usually provides the Hydrophobic or Aromatic Ring features essential for alignment.[1]

B. Structure-Based (Target Known)

Used for targets like VEGFR-II or COX-2.[1]

-

Method: Dock the oxadiazole, then extract interaction points (Interaction Generation).[1]

-

Critical Step: Validate if the active site contains a "water bridge" or specific residue (e.g., Glu/Asp) that interacts with the thione N-H.[1]

Technical Protocol: Step-by-Step Model Generation

This protocol assumes the use of standard molecular modeling suites (e.g., LigandScout, MOE, Discovery Studio), but the logic applies universally.[1]

Phase 1: Dataset Curation & Preparation

-

Select Actives: Gather derivatives with IC50 < 1 µM.

-

Select Decoys: Generate decoys using the DUD-E methodology, matching physicochemical properties (MW, LogP) but differing in topology.

-

Tautomer Enumeration (Mandatory):

-

Generate 3D coordinates.

-

Force the generation of both thiol and thione tautomers.

-

Self-Validation Check: If your software generates only one form, manually construct the other to test docking scores later.

-

Phase 2: Conformer Generation

The oxadiazole ring is rigid, but the 5-substituent (often linked via a methylene or direct bond) introduces rotatable bonds.[1]

-

Force Field: MMFF94x or OPLS3e (handles sulfur parameters well).[1]

-

Energy Window: Set to 10-15 kcal/mol to include bioactive conformations that might not be the global minimum.

-

RMSD Threshold: 0.5 Å (to remove redundant conformers).

Phase 3: Alignment & Feature Extraction

Align molecules based on the rigid oxadiazole core first, then allow the 5-substituent to sample space.

Core Pharmacophore Features for 5-Substituted-1,3,4-Oxadiazole-2-Thione:

| Feature Type | Chemical Moiety | Function |

|---|---|---|

| H-Bond Acceptor (HBA) | C=S (Thione) or Ring N (Thiol) | Interacts with backbone NH or cationic residues.[1] |

| H-Bond Donor (HBD) | N-H (Thione) | Critical for specificity; interacts with Glu/Asp side chains.[1] |

| Ring Aromatic (RA) | Oxadiazole Ring | Pi-stacking interactions (e.g., with Phe/Tyr).[1] |

| Hydrophobic (HY) | 5-Aryl Substituent | Occupies deep hydrophobic pockets (e.g., in COX-2).[1] |

Phase 4: Validation

A valid model must distinguish actives from decoys.

-

ROC Curve Analysis: Plot True Positive Rate vs. False Positive Rate.

-

Enrichment Factor (EF1%): Calculate the concentration of actives in the top 1% of the ranked database.

-

Target: EF1% > 10 (The model is 10x better than random selection).[1]

-

-

Güneuner-Henry Score (GH): Ensure GH > 0.5 for a robust model.

Case Study Applications

Case A: Anticancer (VEGFR-II Inhibition)

Research indicates 1,3,4-oxadiazoles bind to the ATP-binding pocket of VEGFR-II.[1]

-

Mechanism: The oxadiazole ring acts as a flat linker. The thione/thiol group often orients towards the solvent front or interacts with the hinge region.

-

Protocol Refinement: Include an Exclusion Volume in the pharmacophore model to represent the steric boundary of the ATP pocket, preventing the selection of overly bulky 5-substituents.

Case B: Anti-Inflammatory (COX-2 Inhibition)

The 5-substituent is often a bulky phenyl or biphenyl group.[1]

-

Mechanism: The 5-substituent enters the hydrophobic channel of COX-2. The oxadiazole core positions the thiol/thione to interact with Arg120 or Tyr355.

-

Protocol Refinement: Prioritize Hydrophobic features in the 5-position.

Diagram 2: Integrated Workflow for Model Generation

Caption: End-to-end workflow for generating a validated pharmacophore model for oxadiazole-2-thiols.

References

-

Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Source: Asian Journal of Chemistry (2011) URL:[Link] (Verified domain)[1]

-

Synthesis, Anticancer Activity and Molecular Docking Studies of Novel N-Mannich Bases of 1,3,4-Oxadiazole Based on 4,6-Dimethylpyridine Scaffold. Source: International Journal of Molecular Sciences (via NIH/PMC) URL:[1][Link][1]

-

Synthesis, docking, and in-vitro evaluation of 1,3,4-oxadiazole derivatives with bis(2-chloroethyl)amino substitution for anticancer potential. Source: Journal of Applied Pharmaceutical Science (2026) URL:[Link] (Verified domain)[1]

-

Design, Molecular Docking, Synthesis, Characterization and Preliminary Evaluation of Novel 1,3,4-Oxadiazole Derivatives as Cyclin-Dependent Kinase 2 Inhibitors. Source: Al-Mustansiriyah Journal of Pharmaceutical Sciences URL:[Link][1]

-

Ab initio study of the tautomerism of 2,5-substituted diazoles. Source: Structural Chemistry (via ResearchGate) URL:[1][Link]

-

Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives. Source: Molecules (via NIH/PMC) URL:[1][Link]

Sources

Electronic Architecture of Pyrazole-Linked 1,3,4-Oxadiazole Hybrids

A Technical Guide to Synthesis, Properties, and Pharmacological Applications

Executive Summary

The fusion of pyrazole and 1,3,4-oxadiazole rings creates a privileged scaffold in modern heterocyclic chemistry.[1] This guide explores the synergistic electronic relationship between the electron-rich pyrazole (a

Electronic Fundamentals: The "Push-Pull" System

The pyrazole-oxadiazole conjugate functions as a bipolar conducting system. Understanding this electronic crosstalk is essential for rational drug design and optoelectronic applications.

1.1 Orbital Engineering & Conjugation

The direct linkage (C-C bond) between the C4 or C5 position of the pyrazole and the C2 position of the oxadiazole allows for extended

-

Pyrazole moiety: Acts as the electron donor (D). The N1-nitrogen lone pair contributes to the aromatic sextet, making the ring electron-rich.

-

1,3,4-Oxadiazole moiety: Acts as the electron acceptor (A).[1] The electronegative oxygen and nitrogen atoms pull electron density, lowering the LUMO energy.

This D-A (Donor-Acceptor) coupling results in:

-

Red-shifted Absorption: Compared to isolated rings, the hybrid exhibits bathochromic shifts due to the narrowed HOMO-LUMO gap (typically 3.5 – 4.0 eV depending on substituents).

-

Intramolecular Charge Transfer (ICT): Upon excitation, electron density flows from the pyrazole to the oxadiazole, facilitating fluorescence.

1.2 Quantitative Electronic Parameters

The following table summarizes typical electronic properties derived from Density Functional Theory (DFT) calculations (B3LYP/6-311G) and experimental data.

| Parameter | Typical Value | Significance |

| HOMO Energy | -5.6 to -6.2 eV | Dictates oxidation potential; higher HOMO implies better hole transport.[1] |

| LUMO Energy | -2.1 to -2.5 eV | Dictates reduction potential; lower LUMO facilitates electron injection. |

| Energy Gap ( | 3.5 - 4.2 eV | Correlates with chemical hardness and reactivity. Lower gaps ( |

| Dipole Moment | 4.5 - 6.0 Debye | High polarity enhances solubility in polar media and strengthens electrostatic interactions with protein binding pockets. |

| Fluorescence | 410 - 460 nm | Blue-to-green emission, tunable via substituents on the phenyl rings.[1] |

Synthetic Pathways & Electronic Control[2]

The synthesis of these hybrids relies on the nucleophilic attack of a hydrazide on an electrophilic carbon, a process heavily influenced by the electronic nature of the pyrazole core.

2.1 Cyclization Mechanism

The most robust protocol involves the cyclodehydration of pyrazole-carbohydrazides.

-

Reagent: Phosphorus oxychloride (

) acts as both solvent and dehydrating agent. -

Electronic Effect: Electron-donating groups (EDGs) on the pyrazole ring increase the nucleophilicity of the hydrazide intermediate, accelerating the ring closure. Conversely, electron-withdrawing groups (EWGs) on the acid chloride partner increase electrophilicity.[1]

2.2 Experimental Protocol: One-Pot Cyclization

This protocol is a self-validating system; the evolution of HCl gas and the precipitation of the product serve as reaction progress indicators.

Materials:

Step-by-Step Methodology:

-

Activation: Dissolve pyrazole-4-carboxylic acid and aryl hydrazide in

under anhydrous conditions. -

Reflux: Heat the mixture to reflux (100–110°C) for 6–8 hours. Checkpoint: Monitor via TLC (30% EtOAc/Hexane). The disappearance of the starting acid spot indicates completion.

-

Quenching: Cool the reaction mass to room temperature and pour slowly onto crushed ice with vigorous stirring. Caution: Exothermic hydrolysis of excess

. -

Neutralization: Adjust pH to ~7-8 using solid

to precipitate the product. -

Purification: Filter the solid, wash with water, and recrystallize from ethanol/DMF.

2.3 Visualization: Synthetic Workflow

Caption: Synthetic pathway for pyrazole-oxadiazole hybrids highlighting the POCl3-mediated cyclodehydration step.

Applications in Drug Discovery[6][7][8]

The electronic properties of this scaffold translate directly into pharmacological efficacy, particularly in oncology and antimicrobial research.

3.1 Tubulin Polymerization Inhibition

The pyrazole-oxadiazole hybrid acts as a bioisostere for the cis-stilbene moiety found in Combretastatin A-4 (a potent tubulin inhibitor).

-

Mechanism: The planar, conjugated system fits into the colchicine binding site of tubulin.

-

Electronic Binding: The oxadiazole nitrogen atoms act as Hydrogen Bond Acceptors (HBA) interacting with residues like Val181 and Cys241 in

-tubulin. The pyrazole moiety, often bearing a trimethoxy-phenyl group, engages in hydrophobic

3.2 Structure-Activity Relationship (SAR)[1]

-

C3/C5 Substituents: Placing a lipophilic group (e.g.,

, -

Linkage Position: Direct linkage at the C4-pyrazole position is optimal for geometric alignment with the colchicine pocket.

3.3 Visualization: Pharmacophore Interaction

Caption: Molecular interaction map showing the critical H-bonding and Pi-stacking interactions between the hybrid scaffold and Tubulin.

Characterization Protocols

To validate the electronic structure, researchers must employ a combination of spectroscopic and electrochemical methods.

4.1 Fluorescence Quantum Yield Measurement

Objective: To quantify the efficiency of the intramolecular charge transfer.

-

Solvent: Prepare

M solutions in degassed DMF or Ethanol. -

Standard: Use Quinine Sulfate (0.1 N

, -

Measurement: Record absorbance (keep < 0.1 to avoid inner filter effects) and integrated fluorescence emission intensity.

-

Calculation: Use the comparative method:

(Where

4.2 Cyclic Voltammetry (CV)

Objective: To determine HOMO/LUMO energy levels experimentally.

-

Setup: Three-electrode system (Glassy carbon working, Pt wire counter, Ag/AgCl reference).

-

Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

) in Acetonitrile. -

Scan Rate: 100 mV/s.

-

Analysis:

References

-

Synthesis and Fluorescence Properties of Pyrazole Oxadiazole Derivatives. Scientific.Net. [Link]

-

Pyrazole–oxadiazole conjugates: synthesis, antiproliferative activity and inhibition of tubulin polymerization. Organic & Biomolecular Chemistry. [Link][2]

-

Hybrids of thiophene, pyrazole and oxadiazol: Synthesis, DFT calculations, molecular docking. Synthetic Communications. [Link][1][3]

-

Synthesis and DFT Calculation of Novel Pyrazole Derivatives. AIP Publishing. [Link]

-

Design Strategy and Synthesis of Novel Pyrazole-Linked 1,3,4-Oxadiazole Hybrids as Potent Anti-Tubercular Agents. Taylor & Francis. [Link][1]

-

Identification of 1,3,4-oxadiazoles as tubulin-targeted anticancer agents. Journal of Biomolecular Structure and Dynamics. [Link][1]

-

1,3,4-Oxadiazole Sulfonamide Derivatives Containing Pyrazole Structures. Journal of Agricultural and Food Chemistry. [Link][1]

Sources

The 1,3,4-Oxadiazole-2-Thiol Scaffold: A Privileged Core in Modern Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 1,3,4-oxadiazole-2-thiol core is a five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the synthesis, characterization, and profound bioactive potential of this privileged structure. We will delve into the mechanistic underpinnings of its diverse biological effects, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. This guide is designed to be a practical resource, offering field-proven insights, detailed experimental protocols, and a thorough analysis of structure-activity relationships to empower researchers in the rational design of novel therapeutic agents based on the 1,3,4-oxadiazole-2-thiol scaffold.

The Strategic Advantage of the 1,3,4-Oxadiazole-2-Thiol Core

The 1,3,4-oxadiazole ring is a bioisostere of amide and ester functionalities, offering improved metabolic stability and favorable pharmacokinetic properties. The incorporation of a thiol group at the 2-position introduces a versatile handle for chemical modification, allowing for the synthesis of a vast library of derivatives with tunable biological activities.[1] This unique combination of a stable heterocyclic core and a reactive thiol group makes the 1,3,4-oxadiazole-2-thiol scaffold a highly attractive starting point for the development of new chemical entities targeting a wide array of diseases.[2]

Synthesis of the 5-Substituted-1,3,4-Oxadiazole-2-Thiol Core

The most common and efficient method for the synthesis of the 5-substituted-1,3,4-oxadiazole-2-thiol core involves a one-pot reaction of an appropriate acid hydrazide with carbon disulfide in an alkaline medium, followed by acidification.[3][4] The choice of the starting acid hydrazide directly determines the substituent at the 5-position of the oxadiazole ring, providing a straightforward approach to generating structural diversity.

Diagram 1: General Synthesis of 5-Substituted-1,3,4-Oxadiazole-2-Thiol

Sources

Methodological & Application

Application Note: Metal Complexation Strategies for Pyrazolyl-Oxadiazole Ligands

Executive Summary

This guide details the synthesis, complexation, and validation protocols for metal complexes derived from pyrazolyl-oxadiazole hybrid ligands. These ligands combine the electron-rich pyrazole ring with the electron-deficient 1,3,4-oxadiazole moiety, creating a versatile

The resulting complexes (particularly with Cu(II), Ni(II), Co(II), and Zn(II)) exhibit significant biological activity (anticancer, antitubercular) and optical properties . This document provides two distinct protocols: a conventional solvothermal method for bulk crystallization and a microwave-assisted method for high-throughput screening.

Ligand Chemistry & Coordination Logic

The Chelation Mechanism

The pyrazolyl-oxadiazole scaffold typically acts as a bidentate chelator . The coordination occurs via:

-

The tertiary nitrogen of the pyrazole ring (

). -

The nitrogen atom of the 1,3,4-oxadiazole ring (

or

Note on Stoichiometry:

-

1:1 (M:L) Complexes: Common with bulky counter-ions or when bridging occurs.

-

1:2 (M:L) Complexes: The thermodynamic preference for octahedral centers (Ni, Co) or square planar centers (Cu), where two ligands coordinate to a single metal ion.

DOT Diagram: Coordination & Workflow Logic

The following diagram illustrates the critical decision pathways for synthesis and the coordination logic.

Figure 1: Decision matrix for selecting the appropriate complexation route based on experimental goals (crystallinity vs. speed).

Experimental Protocols

Pre-requisite: Ligand Purity

Ensure the starting ligand is

Protocol A: Conventional Solvothermal Synthesis

Best for: Growing single crystals for X-ray diffraction (SC-XRD) and bulk synthesis.

Materials:

-

Ligand (e.g., 3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-pyrazole derivatives).

-

Metal Salt:

or -

Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).

Step-by-Step Procedure:

-

Ligand Dissolution: Dissolve 1.0 mmol of the ligand in 20 mL of hot absolute ethanol. If turbidity persists, add drops of DMF until clear.

-

Metal Addition: Dissolve 0.5 mmol (for 1:2 ratio) or 1.0 mmol (for 1:1 ratio) of the metal salt in 10 mL of ethanol.

-

Mixing: Add the metal solution dropwise to the ligand solution under continuous magnetic stirring.

-

Reflux: Heat the mixture to reflux (

C) for 6–10 hours .-

Observation: A color change (e.g., Green to Blue for Cu, Pink to Purple for Co) indicates complex formation.

-

-

Precipitation: Allow the solution to cool slowly to room temperature. If no precipitate forms, reduce volume by 50% using a rotary evaporator and cool to

C overnight. -

Isolation: Filter the solid precipitate, wash with cold ethanol (

mL) to remove unreacted ligand, and finally with diethyl ether. -

Drying: Dry in a vacuum desiccator over

.

Protocol B: Microwave-Assisted Synthesis (Green Method)

Best for: Library generation, high yield, and difficult-to-complex ligands.

Scientific Rationale: Microwave irradiation provides direct dielectric heating, accelerating the reaction rate by factors of 10-50x compared to thermal reflux. This method often suppresses side reactions.

Parameters:

-

Power: 160 W – 300 W (Keep low to prevent decomposition).

-

Time: 5 – 12 minutes.

-

Vessel: Sealed Teflon or Pyrex microwave vial.

Step-by-Step Procedure:

-

Slurry Preparation: Mix 1.0 mmol Ligand and 0.5 mmol Metal Salt in a minimum volume of Ethanol (2–3 mL).

-

Irradiation: Place in the microwave reactor. Program a ramp time of 1 minute to reach

C, then hold for 5–10 minutes . -

Work-up: Pour the reaction mixture into crushed ice. The complex typically precipitates immediately due to the "thermal shock" and solubility change.

-

Purification: Filter and wash with cold ethanol/water (1:1).

-

Yield Comparison: Expect yields of 85–95% (vs. 60–70% for Protocol A).

Characterization & Validation Strategy

To ensure the trustworthiness of the synthesized complex, you must validate the coordination mode. Use the following data table as a reference for expected spectral shifts.

Table 1: Diagnostic Spectral Signatures

| Technique | Feature | Ligand (Free) | Metal Complex | Interpretation |

| FT-IR | Shift to lower freq ( | Indicates coordination via Nitrogen. Reduced bond order due to electron donation to Metal. | ||

| FT-IR | Shift to higher freq ( | stiffening of the ring upon chelation. | ||

| 1H NMR | Signal at | Disappears (if deprotonated) or Shifts | Disappearance confirms deprotonation and coordination via pyrazolate anion. | |

| UV-Vis | d-d Transitions | None (only | New bands in visible region (400-800 nm) | Confirms presence of metal d-orbitals. Geometry indicator (e.g., Tetrahedral vs Octahedral). |

| Molar Cond. | Conductivity | N/A | Low values indicate non-electrolytic nature (Cl/Acetate are coordinated, not free ions). |

Troubleshooting & Optimization

-

Issue: Oily Product.

-

Cause: Solvent trapped in the lattice or oligomer formation.

-

Fix: Triturate the oil with n-hexane or diethyl ether. If that fails, redissolve in a minimum amount of DMF and precipitate with water.

-

-

Issue: Low Solubility of Ligand.

-

Fix: Switch solvent system to DMF/Ethanol (1:1) . Note that DMF has a high boiling point; removal requires extensive washing with water.

-

-

Issue: No Color Change.

-

Cause: Metal salt hydration shell is too stable.

-

Fix: Use anhydrous metal salts or add a dehydrating agent (trimethyl orthoformate) to the reaction mixture.

-

References

-

Microwave-Assisted Synthesis of 1,3,4-Oxadiazoles Containing Pyrazolones. Asian Journal of Chemistry. (Demonstrates the efficiency of MW irradiation for this ligand class). [Link]

-

Conventional and Microwave-Assisted Synthesis, Antitubercular Activity... of Pyrazole and Oxadiazole Hybrids. ACS Omega. (Authoritative comparison of yields and reaction times: 9 min MW vs 7h Reflux). [Link]

-

Microwave-Assisted Synthesis: Can Transition Metal Complexes Take Advantage of This “Green” Method? MDPI Molecules. (Review of microwave effects on coordination chemistry yields). [Link]

-

Coordination Modes of a New Ligand Derived from Pyrazoline... Chemistry and Materials Research. (Details the specific IR/NMR shifts expected for Cu, Ni, Co, Zn complexes). [Link]

-

Pyrazole–oxadiazole conjugates: synthesis, antiproliferative activity... Organic & Biomolecular Chemistry (RSC). (Grounding for the biological relevance and anticancer applications of these scaffolds). [Link]

Application Note: In Vitro Antimicrobial Screening Protocols for Oxadiazole Thiols

Abstract

The 1,3,4-oxadiazole-2-thiol scaffold represents a privileged structure in medicinal chemistry, exhibiting potent antimicrobial activity through mechanisms including DNA gyrase inhibition and membrane disruption. However, the physicochemical properties of these compounds—specifically their thiol-thione tautomerism, oxidation susceptibility, and limited aqueous solubility—pose unique challenges in standard bioassays. This guide provides optimized, field-proven protocols for screening oxadiazole thiols, transitioning from standard turbidity assays to high-sensitivity colorimetric endpoints to ensure data reliability.

Introduction & Mechanistic Rationale

The 1,3,4-oxadiazole ring is a bioisostere of amide and ester groups, offering improved metabolic stability. When substituted with a thiol group at the 2-position, the molecule acquires significant reactivity and binding potential.

Mechanism of Action

Research suggests that oxadiazole thiols often act by:

-

Enzyme Inhibition: Targeting bacterial DNA gyrase (Topo II) or Topoisomerase IV, similar to fluoroquinolones.

-

Membrane Disruption: The lipophilic nature of the heterocyclic ring facilitates penetration of the bacterial cell wall, while the thiol/thione group interacts with essential membrane proteins.

The Tautomerism Challenge

A critical pre-analytical consideration is the existence of the compound in two tautomeric forms: the thiol (SH) and the thione (NH=C=S) . In solution, the equilibrium shifts based on solvent polarity and pH. The thione form is often predominant in polar solvents, which influences hydrogen bonding capacity and solubility.

Figure 1: Tautomeric equilibrium of 1,3,4-oxadiazole-2-thiols and associated screening risks.

Pre-Analytical Considerations

Solvent Selection & Stock Preparation

Oxadiazole thiols are generally insoluble in water. Dimethyl sulfoxide (DMSO) is the standard solvent, but its final concentration must be strictly controlled to prevent cytotoxicity to the test organism.

-

Stock Concentration: Prepare 10 mg/mL or 10 mM stocks in 100% DMSO.

-

Storage: Store at -20°C. Critical: Thiol groups can oxidize to disulfides (S-S) upon repeated freeze-thaw cycles. Aliquot stocks into single-use vials.

-

Working Solution: Dilute stocks in Mueller-Hinton Broth (MHB) immediately prior to the assay. Ensure final DMSO concentration in the well is ≤ 1% .

Inoculum Standardization[1]

-

Standard: 0.5 McFarland Standard (~1.5 x 10^8 CFU/mL).

-

Dilution: Dilute the 0.5 McFarland suspension 1:100 in MHB to achieve a starting inoculum of ~10^6 CFU/mL.

Protocol 1: Resazurin-Based Microtiter Assay (REMA)

Standard turbidity (OD600) readings are often unreliable for oxadiazole thiols because these compounds frequently precipitate in aqueous media at high concentrations, mimicking bacterial growth turbidity. The Resazurin (Alamar Blue) assay is the gold standard alternative, relying on metabolic reduction of blue resazurin to pink resorufin by viable cells.

Materials

-

Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]

-

Dye: Resazurin sodium salt powder (Sigma). Prepare a 0.01% (w/v) solution in sterile distilled water. Filter sterilize.

-

Plates: 96-well sterile flat-bottom polystyrene microplates.

-

Controls:

-

Positive: Ciprofloxacin or Ampicillin (Bacteria), Fluconazole (Fungi).

-

Negative: Solvent control (1% DMSO in media).

-

Sterility: Media only.

-

Workflow

-

Plate Preparation:

-

Add 100 µL of sterile CAMHB to all wells in columns 2–12.

-

Add 200 µL of the test compound (at 2x the highest desired concentration) to column 1.

-

-

Serial Dilution:

-

Transfer 100 µL from column 1 to column 2. Mix by pipetting.

-

Repeat transfer down to column 10. Discard 100 µL from column 10.

-

Result: Two-fold serial dilution series.[2]

-

Columns 11 & 12: Reserved for Growth Control (GC) and Sterility Control (SC).

-

-

Inoculation:

-

Add 100 µL of the standardized bacterial inoculum (approx. 5 x 10^5 CFU/mL final) to columns 1–11.

-

Add 100 µL of sterile broth to column 12 (Sterility Control).

-

-

Incubation:

-

Incubate at 37°C for 18–24 hours (bacteria) or 48 hours (fungi).

-

-

Dye Addition:

-

Add 30 µL of 0.01% Resazurin solution to each well.

-

Incubate for an additional 2–4 hours.

-

-

Readout:

-

Blue: No growth (Inhibition).

-

Pink/Colorless: Growth (Metabolic activity).

-

MIC Definition: The lowest concentration that prevents the color change from blue to pink.[3]

-

Figure 2: Step-by-step workflow for the Resazurin Microtiter Assay (REMA).

Protocol 2: Minimum Bactericidal Concentration (MBC)

The MIC indicates inhibition; the MBC determines lethality. This is crucial for oxadiazole thiols to distinguish between bacteriostatic and bactericidal activity.

Methodology

-

Identify the MIC wells from the REMA or turbidity assay.

-

Pipette 10–50 µL from the MIC well and all wells with higher concentrations (supramic).

-

Spot these aliquots onto fresh Mueller-Hinton Agar (MHA) plates.

-

Incubate at 37°C for 24 hours.

-

Interpretation:

-

MBC: The lowest concentration showing ≥99.9% reduction in the initial inoculum (usually <5 colonies depending on spot volume).

-

Protocol 3: Time-Kill Kinetics

To understand the pharmacodynamics (rate of killing), a time-kill assay is performed using the MIC value derived above.

Experimental Setup

-

Control: Bacteria + Media (Growth Curve).

-

Test Arms: Bacteria + Compound at 1x MIC and 2x MIC .

-

Sampling:

-

Withdraw aliquots at T = 0, 2, 4, 6, 8, and 24 hours.

-

Perform serial 10-fold dilutions in sterile saline.

-

Plate onto MHA and count colonies (CFU/mL).

-

Data Presentation

Plot Log10 CFU/mL (y-axis) vs. Time (x-axis).

-

Bactericidal: ≥3 log10 reduction in CFU/mL compared to the initial inoculum.

-

Bacteriostatic: <3 log10 reduction.

Data Analysis & Interpretation

Summary Table Template

Present your screening data in the following format to allow easy comparison of structure-activity relationships (SAR).

| Compound ID | R-Group Subst. | MIC (µg/mL) [S. aureus] | MIC (µg/mL) [E. coli] | MBC/MIC Ratio | Activity Type |

| OX-01 | -H | 64 | >128 | N/A | Inactive |

| OX-02 | -Cl (para) | 8 | 16 | 2 | Bactericidal |

| OX-03 | -NO2 (meta) | 4 | 32 | 8 | Bacteriostatic |

| Ciprofloxacin | (Control) | 0.5 | 0.015 | 1 | Bactericidal |

Troubleshooting Common Issues

| Issue | Probable Cause | Corrective Action |

| Precipitation | Compound insolubility in aqueous media. | Use REMA (Protocol 1) instead of turbidity. Ensure DMSO <1%. |

| Trailing Endpoints | Partial inhibition or solubility limit. | Read MIC at 80% inhibition (if using OD). Verify with MBC plating. |

| Pink Negative Control | Contamination or DMSO toxicity. | Check sterility. Ensure DMSO is high-grade and <1%. |

| Inconsistent MICs | Thiol oxidation in stock solution. | Prepare fresh stocks. Do not store diluted stocks. |

References

-

Clinical and Laboratory Standards Institute (CLSI). (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 11th Edition. [Link]

-

Sarker, S. D., Nahar, L., & Kumarasamy, Y. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals. Methods, 42(4), 321-324. [Link]

-

Yarmohammadi, M., et al. (2020).[4] Synthesis and antimicrobial evaluation of some new 5-aryl-1,3,4-oxadiazole-2-thiol derivatives. Research in Chemical Intermediates. [Link]

-

European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023). Reading guide for broth microdilution. [Link]

Sources

- 1. Development of a Broth Microdilution Method for Exebacase Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Optimization of Resazurin Microplate Assay (REMA) in Evaluating Anti-MRSA and Anti-MSSA Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Improving yield of 1,3,4-oxadiazole cyclization reactions

Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Focus: Yield Optimization, Troubleshooting, and Green Methodology

Introduction

Welcome to the 1,3,4-Oxadiazole Synthesis Support Center. This pharmacophore is ubiquitous in modern medicinal chemistry (e.g., Raltegravir, Zibotentan), yet its synthesis is often plagued by variable yields, hydrolysis of precursors, and purification difficulties.

This guide is structured as a series of resolved support tickets and technical protocols designed to troubleshoot your specific experimental failures. We move beyond "textbook" chemistry to address the practical realities of the bench.

Module 1: Cyclodehydration Troubleshooting (The Standard)

Ticket #402: "My reaction mixture turned into black tar."

User: Medicinal Chemist, PhD Candidate

Issue: Attempting cyclization of N,N'-diacylhydrazine using neat

Diagnosis:

This is a classic case of uncontrolled exothermicity and acid-mediated decomposition . While

Corrective Protocol (The "Buffered" Approach):

Do not use neat

-

Solvent Switch: Use Toluene or Xylene as a co-solvent. This acts as a heat sink.

-

Stoichiometry: Reduce

to 3-5 equivalents rather than using it as solvent. -

Temperature Ramp: Do not plunge into reflux. Heat to 60°C for 1 hour, then 80°C, then reflux only if TLC shows incomplete conversion.

Mechanism & Failure Point Visualization: The following diagram illustrates the critical "O-acyl" intermediate. If moisture is present, this intermediate hydrolyzes back to the starting material. If the temperature is too high, the intermediate undergoes polymerization/charring.

Caption: Mechanism of POCl3-mediated cyclodehydration showing critical failure points (red) leading to yield loss.

Module 2: Oxidative Cyclization (The Acylhydrazone Route)

Ticket #515: "I have unreacted hydrazone and low yields with Chloramine-T."

User: Process Chemist Issue: Converting acylhydrazones to oxadiazoles using Chloramine-T. Reaction stalls at 60% conversion.

Diagnosis:

Chloramine-T often suffers from solubility issues and pH sensitivity. The most robust, high-yield alternative validated in recent literature is the Iodine-mediated oxidative cyclization in DMSO. This method is transition-metal-free and tolerates moisture better than

Recommended Protocol (Iodine/DMSO): This protocol is based on the work of Yu et al. (2013) and is superior for scale-up.

-

Reagents: Acylhydrazone (1.0 equiv), Molecular Iodine (

, 1.1 equiv), -

Solvent: DMSO (Reaction is faster and cleaner than in DMF or Dioxane).

-

Conditions: Heat at 100°C for 2-4 hours.

-

Workup (Critical): Quench with aqueous sodium thiosulfate (

) to remove excess iodine (color change from purple/brown to yellow/clear) before extraction.

Data Comparison: Oxidant Efficiency

| Oxidant | Yield (Avg) | Reaction Time | Key Drawback |

| Iodine / | 88-96% | 2-4 h | Requires thiosulfate quench |

| Chloramine-T | 65-75% | 6-8 h | Sulfonamide byproduct contamination |

| Lead Tetraacetate (LTA) | 70-80% | 1-2 h | Highly toxic, difficult waste disposal |

| Hypervalent Iodine (DIB) | 80-85% | 1-3 h | Expensive reagents |

Module 3: Sensitive Substrates (The Burgess Reagent)

FAQ: "How do I cyclize without destroying my Boc-protecting group?"

Answer:

Standard dehydrating agents (

Solution: Use the Burgess Reagent (methoxycarbonylsulfamoyl triethylammonium hydroxide inner salt).[1]

-

Mechanism: Facilitates syn-elimination/cyclization under neutral to mildly basic conditions.

-

Protocol:

-

Dissolve diacylhydrazine in anhydrous THF or DCM.

-

Add Burgess Reagent (2.0 - 2.5 equiv).[1]

-

Microwave irradiation at 80-100°C for 10-20 minutes (or reflux 2-6h).

-

Yield Expectation: >85% with intact protecting groups.

-

Module 4: Green Chemistry & Method Selection

Ticket #609: "My reaction takes 24 hours. How do I speed this up?"

User: High-Throughput Screening (HTS) Lab Solution: Microwave-Assisted Synthesis. Conventional heating creates thermal gradients. Microwave irradiation provides efficient internal heating, often reducing reaction times from hours to minutes.

Microwave Protocol (One-Pot):

-

Mix: Carboxylic acid (1 eq) + Acid hydrazide (1 eq) + Deoxo-Fluor (1.2 eq).

-

Solvent: DCM (sealed vessel).

-

Microwave: 5 minutes at 80°C.

-

Result: Quantitative conversion in <10 minutes.

Decision Tree: Selecting the Right Method

Use the following logic flow to determine the optimal synthetic route for your specific substrate.

Caption: Decision matrix for selecting the optimal synthetic pathway based on substrate stability.

References

-

Yu, W., et al. (2013).[2] "

-Mediated Oxidative C-O Bond Formation for the Synthesis of 1,3,4-Oxadiazoles from Aldehydes and Hydrazides." The Journal of Organic Chemistry, 78(20), 10337-10343. -

Guin, S., et al. (2012).[3] "Iodine-mediated desulfurization-cyclization of thiosemicarbazides: An efficient protocol for the synthesis of 2-amino-1,3,4-oxadiazoles." Tetrahedron Letters, 53(35), 4751-4754.

-

Brain, C. T., & Paul, J. M. (1999). "Rapid synthesis of 1,3,4-oxadiazoles using polymer-supported Burgess reagent." Synlett, 1999(10), 1642-1644.

-

Bostock, J. M., et al. (2012). "Microwave-assisted synthesis of 1,3,4-oxadiazoles." Molecular Diversity, 16, 767–778.

-

Piatnitski Chekler, E. L., et al. (2008). "Regioselective synthesis of 2-amino-1,3,4-oxadiazoles." Tetrahedron Letters, 49(47), 6709-6711.

Sources

- 1. atlanchimpharma.com [atlanchimpharma.com]

- 2. I2-Mediated Oxidative C-O Bond Formation for the Synthesis of 1,3,4-Oxadiazoles from Aldehydes and Hydrazides [organic-chemistry.org]

- 3. BJOC - Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography [beilstein-journals.org]

Purification techniques for 5-substituted-1,3,4-oxadiazole-2-thiols

An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs for the purification of 5-substituted-1,3,4-oxadiazole-2-thiols. As a Senior Application Scientist, this guide is structured to deliver not just protocols, but the scientific reasoning behind them, ensuring robust and reproducible results.

Understanding the Molecule: The Thiol-Thione Tautomerism

A critical aspect of 5-substituted-1,3,4-oxadiazole-2-thiols is their existence in a tautomeric equilibrium between the thiol and thione forms.[1][2] Spectroscopic evidence suggests that in solution, the thione form often predominates.[3] This equilibrium can influence the compound's reactivity, polarity, and interaction with purification media, making it a key consideration during the development of a purification strategy.

Caption: Thiol-Thione tautomerism in 5-substituted-1,3,4-oxadiazole-2-thiols.

Core Purification Techniques: A Practical Guide

The choice of purification method depends on the scale of the reaction, the nature of the impurities, and the physical properties of the target compound. The most common and effective techniques are recrystallization, column chromatography, and acid-base extraction.

Recrystallization